REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]=[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:10]CC.[C:19]1([C:25]#[C:26][C:27]([O:29]CC)=O)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[Cl-].[Al+3].[Cl-].[Cl-].S(=O)(=O)(O)O.[C:41]1(C)C=CC=C[CH:42]=1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:9]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:10][C:27](=[O:29])[C:26]([CH2:41][CH3:42])=[C:25]1[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
N-(2-chlorophenyl)-1-phenylbutaneimine
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Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)N=C(CCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#CC(=O)OCC
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours under a nitrogen atmosphere
|
Duration
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20 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
WASH
|
Details
|
After washing the organic layer with 50 ml of a 10% aqueous solution of sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
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Details
|
with water, it was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Subsequent to removal of the sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on a silica gel column (eluent: ethyl acetate) so that 2.0 g of 1-(2-chlorophenyl)-3-ethyl-2,6-diphenyl-4(1H)-pyridinone having a melting point of 165°-166° C.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)N1C(=C(C(C=C1C1=CC=CC=C1)=O)CC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |